molecular formula C6H4O3 B14408441 Bicyclo[3.1.0]hexane-2,3,4-trione CAS No. 81640-31-5

Bicyclo[3.1.0]hexane-2,3,4-trione

Cat. No.: B14408441
CAS No.: 81640-31-5
M. Wt: 124.09 g/mol
InChI Key: ZAZNXZKIQIQBDX-UHFFFAOYSA-N
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Description

Bicyclo[310]hexane-2,3,4-trione is a unique organic compound characterized by its bicyclic structure and three ketone groupsThe molecular formula of Bicyclo[3.1.0]hexane-2,3,4-trione is C6H4O3, and it has a molecular weight of 124.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.1.0]hexane-2,3,4-trione typically involves the construction of the three-membered ring, which is a challenging task due to the high ring strain. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another approach involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which provides an efficient route to the bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.1.0]hexane-2,3,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups into alcohols.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of strong bases or acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[3.1.0]hexane-2,3,4-trione has several applications in scientific research:

Mechanism of Action

The mechanism by which Bicyclo[3.1.0]hexane-2,3,4-trione exerts its effects is primarily related to its high ring strain and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. For example, derivatives of this compound have been shown to inhibit histone deacetylase and antagonize opioid receptors .

Comparison with Similar Compounds

Uniqueness: Bicyclo[3.1.0]hexane-2,3,4-trione is unique due to its three ketone groups and high ring strain, which make it highly reactive and valuable in synthetic chemistry. Its derivatives have shown promising biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

81640-31-5

Molecular Formula

C6H4O3

Molecular Weight

124.09 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-2,3,4-trione

InChI

InChI=1S/C6H4O3/c7-4-2-1-3(2)5(8)6(4)9/h2-3H,1H2

InChI Key

ZAZNXZKIQIQBDX-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)C(=O)C2=O

Origin of Product

United States

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